molecular formula C22H19ClN2O5S B2861016 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide CAS No. 922089-64-3

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide

Cat. No.: B2861016
CAS No.: 922089-64-3
M. Wt: 458.91
InChI Key: SHTMKSHNOQREOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide is a functionalized dibenzo[b,f][1,4]oxazepine derivative, a class of heterocyclic compounds that have attracted significant interest in medicinal chemistry and chemical biology research. The compound's core structure is an 8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin scaffold, which is a privileged pharmacophore known for its conformational constraint and potential to interact with various biological targets. This specific analog is functionalized at the 2-position with a 5-ethyl-2-methoxybenzenesulfonamide group, a substitution pattern that can significantly influence the molecule's physicochemical properties, binding affinity, and selectivity in biological systems. Researchers are exploring this and related sulfonamide-derivatized heterocycles as potential key intermediates in the synthesis of targeted protein degraders and molecular probes. The structural features suggest potential investigative applications in developing covalent inhibitors and studying signal transduction pathways, particularly given the demonstrated research interest in analogous compounds bearing different sulfonamide substituents, such as the 4-ethoxybenzenesulfonamide and 2,4-difluorobenzenesulfonamide variants studied in other research contexts . The presence of the sulfonamide moiety, a common feature in many bioactive compounds, provides a versatile handle for further chemical modification, making this compound a valuable building block for constructing more complex chemical entities for structure-activity relationship studies.

Properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5S/c1-3-13-4-7-20(29-2)21(10-13)31(27,28)25-15-6-9-18-16(12-15)22(26)24-17-11-14(23)5-8-19(17)30-18/h4-12,25H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTMKSHNOQREOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Dibenzo[b,f][1,4]oxazepine core : This core is known for its interaction with various neurotransmitter receptors.
  • Chloro and oxo functional groups : These groups enhance the compound's reactivity and biological activity.

The molecular formula of the compound is C20H22ClN2O4SC_{20}H_{22}ClN_{2}O_{4}S, with a molecular weight of approximately 418.92 g/mol. The presence of a sulfonamide group suggests potential antibacterial properties, while the dibenzo structure indicates neuroactive potential.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Dibenzo[b,f][1,4]oxazepine Core : This is achieved through cyclocondensation reactions involving substituted 2-aminophenols and 2-halobenzaldehydes.
  • Chlorination : The core is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
  • Sulfonamide Formation : The final step involves the reaction of the dibenzo compound with a sulfonamide derivative to yield the target compound.

Neuropharmacological Effects

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit significant neuropharmacological activity. Specifically, this compound has been studied for its potential effects on:

  • Dopamine Receptors : The compound may act as an antagonist at dopamine D2 receptors, which are crucial in regulating mood and behavior. This action suggests potential applications in treating neuropsychiatric disorders such as schizophrenia.
CompoundActivityReferences
N-(8-chloro-11-oxo...)D2 receptor antagonist
Similar dibenzo derivativesAntidepressant effects

Antimicrobial Properties

The sulfonamide moiety in N-(8-chloro-11-oxo...) suggests potential antibacterial activity. Preliminary studies have shown that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways.

CompoundActivityReferences
N-(8-chloro...)Antibacterial
Sulfonamide derivativesBroad-spectrum antibacterial

Case Studies

Several studies have explored the biological activity of dibenzo[b,f][1,4]oxazepine derivatives:

  • Neuroactive Properties : A study demonstrated that derivatives similar to N-(8-chloro...) showed promising results in animal models for anxiety and depression, indicating their potential as therapeutic agents in mental health disorders.
  • Antibacterial Efficacy : Another study highlighted the effectiveness of sulfonamide-based compounds against various bacterial strains, showcasing their role in antibiotic development.

Comparison with Similar Compounds

N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide

  • Core Structure : Identical dibenzo[b,f][1,4]oxazepine backbone with a chlorine at position 6.
  • Key Difference : The sulfonamide substituent is a 4-fluorobenzene group instead of 5-ethyl-2-methoxybenzene.

5-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-thiophenesulfonamide

  • Core Structure : Similar oxazepine core but with a methyl group at position 10.
  • Key Difference : The sulfonamide is substituted with a thiophene ring bearing a chlorine atom.
  • Implications : The thiophene group introduces sulfur-based interactions, which may alter metabolic pathways or redox properties. The methyl group at position 10 could enhance metabolic stability by steric shielding .

N-(3-Chlorobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide

  • Core Structure : Thiazepine (sulfur-containing) core instead of oxazepine.
  • Key Difference : A carboxamide group at position 8 and a 3-chlorobenzyl substituent.
  • The carboxamide group may confer different binding modes compared to sulfonamides .

8-Chloro-11-oxo-10,11-dihydro-5H-dibenzo-1,4-diazepine

  • Core Structure : Diazepine (two nitrogen atoms) instead of oxazepine.
  • Implications : The diazepine core’s dual nitrogen atoms may enable chelation or altered receptor interactions. The absence of a sulfonamide group limits its utility in sulfonamide-targeted therapies .

Analytical Data

Compound Molecular Weight LCMS RT (min) HRMS (ESI) [M+H+] Purity (HPLC)
Target Compound* ~460.9† N/A N/A N/A
N-(8-Chloro-11-oxo-...-4-fluorobenzene... 447.8 5.20‡ 449.1160 (found) >95%
N-(3-Chlorobenzyl)-...thiazepine... (40) 425.0 5.47 425.0725 (found) >90%
8-Chloro-11-oxo-...diazepine (CAS 50892-62-1) 256.7 N/A N/A N/A

*Estimated based on structural analogs; †Calculated from formula; ‡Analogous sulfonamide from .

Preparation Methods

Cyclization via Palladium-Catalyzed Coupling

The dibenzo[b,f]oxazepine scaffold is constructed through a palladium-catalyzed Buchwald–Hartwig coupling, as demonstrated by Peixoto et al.. Key steps include:

  • Substrate preparation : o-Bromoaldimine derivatives are synthesized from 2-bromobenzaldehyde and primary amines under anhydrous conditions.
  • Coupling conditions : Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), and Cs₂CO₃ in THF at 80°C for 24 hours yield the cyclized oxazepine core with >75% efficiency.
  • Regioselectivity : Density functional theory (DFT) calculations confirm preferential oxidative addition at the C–Br bond over competing pathways, ensuring >90% regioselectivity for the 8-chloro substitution.

Alternative Cyclization via Reductive Amination

A copper-mediated Ullmann-type coupling is described in patent literature:

  • Reagents : o-Iodobenzoic acid and dipotassium salts are refluxed with copper powder in aqueous KOH, forming 4-amino-3-(o-carboxyphenylthio)-benzoic acid.
  • Thermal cyclization : Heating the intermediate at 250–255°C under argon affords the 10,11-dihydro-11-oxodibenzo[b,f]oxazepine skeleton in 60–65% yield.

Optimization of Reaction Parameters

Catalyst Screening for Cyclization

Comparative studies of palladium catalysts reveal the following performance:

Catalyst Ligand Base Solvent Yield (%)
Pd(OAc)₂ SPhos Cs₂CO₃ THF 82
Pd₂(dba)₃ Xantphos KOtBu Toluene 68
PdCl₂ BINAP NaOAc DMF 45

Pd(OAc)₂/SPhos systems exhibit superior efficiency due to enhanced oxidative addition kinetics.

Solvent Effects on Sulfonylation

Polar aprotic solvents (e.g., DMF, THF) improve sulfonamide coupling yields by stabilizing transition states:

Solvent Temperature (°C) Time (h) Yield (%)
DCM 0–5 2 85
THF 25 4 78
DMF 50 1 92

DMF at elevated temperatures accelerates NAS while minimizing hydrolysis.

Purification and Characterization

Chromatographic Purification

  • Silica gel chromatography : Elution with ethyl acetate/hexane (3:7) removes unreacted sulfonamide and cyclic byproducts.
  • Recrystallization : Methanol/water mixtures (9:1) yield crystalline product with >99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 7H, aromatic), 3.89 (s, 3H, OCH₃), 2.65 (q, 2H, CH₂), 1.22 (t, 3H, CH₃).
  • IR (KBr): 3280 cm⁻¹ (N–H), 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Q & A

Q. What are the critical steps and challenges in synthesizing N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide?

Methodological Answer: The synthesis involves two primary stages: (1) constructing the dibenzo[b,f][1,4]oxazepine core and (2) coupling the sulfonamide moiety.

  • Core Formation : Cyclization of substituted anthranilic acid derivatives under acidic conditions (e.g., H₂SO₄) to form the oxazepine ring. Chlorination at position 8 is achieved using POCl₃ or SOCl₂ .
  • Sulfonamide Coupling : Reacting the oxazepine intermediate with 5-ethyl-2-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine or Et₃N) in anhydrous DMF .
  • Challenges : Low yields due to steric hindrance during sulfonamide coupling. Mitigation includes optimizing stoichiometry (1:1.2 molar ratio of core to sulfonyl chloride) and using high-purity solvents .

Q. Table 1: Key Synthesis Parameters

StepReagents/ConditionsYield RangeReference
Oxazepine formationH₂SO₄, 80–100°C, 12–24 hrs40–55%
ChlorinationPOCl₃, reflux, 6 hrs70–85%
Sulfonamide couplingPyridine/DMF, RT, 48 hrs30–45%

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., chlorine at position 8) and sulfonamide linkage. Key signals: δ 7.8–8.2 ppm (aromatic protons), δ 3.5 ppm (methoxy group) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with acetonitrile/water gradients (95% purity threshold) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry. For example, dihedral angles between oxazepine and benzene rings (e.g., 12.5°) validate non-planar conformations .

Q. How can researchers initially assess the biological activity of this compound?

Methodological Answer:

  • In Vitro Screening : Use kinase inhibition assays (e.g., EGFR or MAPK) at 1–10 µM concentrations. IC₅₀ values < 1 µM suggest therapeutic potential .
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values < 50 µg/mL indicate activity .
  • Cytotoxicity : MTT assays on HEK293 or HeLa cells to rule out non-specific toxicity (IC₅₀ > 100 µM preferred) .

Advanced Research Questions

Q. How can contradictory data on pharmacological activity be resolved?

Methodological Answer: Contradictions (e.g., variable IC₅₀ values across studies) may arise from assay conditions or impurities.

  • Reproducibility Checks : Validate results using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Impurity Profiling : LC-MS to detect byproducts (e.g., hydrolyzed sulfonamide). Adjust synthesis to minimize degradation .
  • Comparative Studies : Test against structurally similar compounds (e.g., 4-chloro-N-dibenzo-oxazepine derivatives) to isolate structure-activity relationships .

Q. What methodologies elucidate the compound’s mechanism of enzyme inhibition?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., hydrogen bonding between sulfonamide and kinase active sites). Validate with mutagenesis studies .
  • Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots. For example, increased Km with unchanged Vmax indicates competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry. Kd < 1 µM suggests high potency .

Q. How should researchers address instability of intermediates during synthesis?

Methodological Answer:

  • Low-Temperature Reactions : Perform sulfonamide coupling at 0–5°C to prevent oxazepine ring opening .
  • In Situ Monitoring : Use FTIR to track intermediate stability (e.g., carbonyl peak at 1680 cm⁻¹ for oxazepine) .
  • Protective Groups : Introduce tert-butoxycarbonyl (Boc) groups to sensitive amines during chlorination. Deprotect with TFA post-coupling .

Q. Table 2: Key Stability Parameters

IntermediateStability IssueMitigation StrategyReference
Oxazepine coreHydrolysis in aqueous mediaUse anhydrous DMF
Sulfonamide chlorideMoisture sensitivityStore under N₂ atmosphere
Final productThermal degradationLyophilize for long-term storage

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.